1H-Pyrazolo[4,3-d]pyrimidin-7-amine
Overview
Description
Synthesis Analysis
The synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives often involves microwave-assisted strategies or regiospecific synthesis methods. For instance, Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, showcasing a simple procedure with excellent yields (Reddy et al., 2014). Wu et al. (2010) reported a regiospecific synthesis approach, emphasizing the efficiency and straightforwardness of their method (Wu et al., 2010).
Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives has been characterized through various spectroscopic techniques. High-resolution mass spectrometry, NMR, and IR spectroscopy are commonly employed to establish the structure of synthesized compounds, ensuring their purity and confirming their expected structural frameworks.
Chemical Reactions and Properties
1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives participate in numerous chemical reactions, leading to a wide range of pharmacologically active compounds. Their reactivity is leveraged to introduce various substituents, enhancing their biological activity. The nucleophilic substitution reactions are a notable example, allowing for the introduction of functional groups that significantly affect the compounds' bioactivity.
Physical Properties Analysis
The physical properties of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in drug formulation. These properties are determined through experimental studies, including solubility tests in various solvents and melting point determinations using standard laboratory techniques.
Chemical Properties Analysis
The chemical properties of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives, including their stability, reactivity, and photophysical properties, are essential for understanding their behavior in biological systems. Studies focusing on these aspects provide insights into the derivatives' mechanism of action, their interaction with biological targets, and their potential as therapeutic agents.
- (Reddy et al., 2014): Microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones.
- (Wu et al., 2010): Regiospecific synthesis method for 1H-pyrazolo[4,3-d]pyrimidin-7-amine derivatives.
Scientific Research Applications
Anticancer Agents and mTOR Inhibitors : A study synthesized 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, evaluating their biological properties as anticancer agents. These compounds showed good results against human cancer cell lines and inhibited mTOR with nanomolar potency (Reddy et al., 2014).
Synthesis Techniques : Another research detailed the regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones. This study focused on the synthesis process using commercially available starting materials (Wu et al., 2010).
Inhibition of Acetylcholinesterase and Carbonic Anhydrase : N-alkylated pyrazolo[3,4‐d]pyrimidine analogs were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and the human carbonic anhydrase (hCA) isoforms. Some compounds showed significant inhibition of these enzymes (Aydin et al., 2021).
Antibacterial Properties : A study synthesized various pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial activity. Some newly synthesized compounds showed significant antibacterial properties (Rahmouni et al., 2014).
Phosphodiesterase 5 (PDE5) Inhibitors : 1-(2-Ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines were identified as potent and selective second-generation phosphodiesterase 5 (PDE5) inhibitors, with one compound advancing as a clinical candidate (Tollefson et al., 2010).
Kinase Inhibitors : Pyrazolo[4,3-d]pyrimidines have been explored as potential kinase inhibitors. A novel pentacyclic heteroaromatic compound was synthesized during the chlorination of pyrazolo[4,3-d]pyrimidines, showing potential as kinase inhibitors (Havlícek et al., 2015).
properties
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDXYVOXVJOKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160776 | |
Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |
CAS RN |
13877-56-0 | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13877-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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